Dopamine D1 Receptor Affinity: A Differentiating Profile for 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine
The primary source of differentiation for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is its reported interaction with the dopamine D1 receptor (D1R). While many benzazepines are known for 5-HT2C or vasopressin receptor activity, this compound is specifically classified as a D1R inhibitor [1]. This functional annotation directly contrasts with other substituted tetrahydrobenzoazepines, such as those described in patents as 5-HT2C agonists or norepinephrine/dopamine reuptake inhibitors [2][3]. This difference in primary pharmacology is a key scientific driver for its selection as a chemical probe or a starting point for medicinal chemistry.
| Evidence Dimension | Receptor Target Annotation |
|---|---|
| Target Compound Data | Dopamine D1 receptor (D1R) Inhibitor |
| Comparator Or Baseline | 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines: 5-HT2C Agonists [2]; Aryl- and heteroaryl-substituted tetrahydrobenzazepines: NET/DAT/SERT Reuptake Inhibitors [3] |
| Quantified Difference | Divergent primary pharmacology; target is D1R inhibition vs. 5-HT2C agonism or monoamine reuptake inhibition. |
| Conditions | Annotation based on curated biological activity databases [1] |
Why This Matters
For researchers focused on D1R-mediated pathways in neurological disorders, this compound offers a distinct pharmacological starting point unavailable with other common benzazepine scaffolds.
- [1] DrugMap. Expression Atlas. Details of the Drug-Related molecule(s) for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine. View Source
- [2] European Patent EP 1926712 B1. (2009). 6-Substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. View Source
- [3] Justia Patents. (2014). Aryl- and Heteroaryl-Substituted Tetrahydrobenzazepines and Use Thereof to Block Reuptake of Norepinephrine, Dopamine, and Serotonin (US20140163010A1). View Source
